molecular formula C9H10BrN3S B14864235 N-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-amine

N-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B14864235
M. Wt: 272.17 g/mol
InChI Key: YHAYWMLDGALZBJ-UHFFFAOYSA-N
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Description

N-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromomethyl group attached to the thiazole ring and a pyridin-2-amine moiety

Preparation Methods

The synthesis of N-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-amine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids to produce the desired thiazole derivative . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Chemical Reactions Analysis

N-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as DMF, toluene, or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biological processes. The thiazole ring and pyridin-2-amine moiety can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

5-(bromomethyl)-N-pyridin-2-yl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C9H10BrN3S/c10-5-7-6-12-9(14-7)13-8-3-1-2-4-11-8/h1-4,7H,5-6H2,(H,11,12,13)

InChI Key

YHAYWMLDGALZBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=N1)NC2=CC=CC=N2)CBr

Origin of Product

United States

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